molecular formula C8H18O2 B1606786 1,1,3,3-Tetramethylbutyl hydroperoxide CAS No. 5809-08-5

1,1,3,3-Tetramethylbutyl hydroperoxide

Cat. No.: B1606786
CAS No.: 5809-08-5
M. Wt: 146.23 g/mol
InChI Key: MIRQGKQPLPBZQM-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylbutyl hydroperoxide is an organic peroxide with the molecular formula C8H18O2. It is a colorless liquid that is sensitive to heat and contamination. This compound is known for its use as an initiator in polymerization reactions and as an oxidizing agent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethylbutyl hydroperoxide can be synthesized by the reaction of neopentyldimethylcarbinol with hydrogen peroxide in the presence of sulfuric acid. The reaction is carried out at a controlled temperature to prevent the formation of dangerous by-products such as acetone peroxide . The general reaction is as follows:

Neopentyldimethylcarbinol+H2O21,1,3,3-Tetramethylbutyl hydroperoxide+H2O\text{Neopentyldimethylcarbinol} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} Neopentyldimethylcarbinol+H2​O2​→1,1,3,3-Tetramethylbutyl hydroperoxide+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure safety and efficiency. The process typically includes the use of solid super acids and citric acid to catalyze the reaction between hydrogen peroxide and 2,4-trimethyl-2-amyl alcohol .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethylbutyl hydroperoxide primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions as an initiator .

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include hydrogen peroxide and sulfuric acid.

    Polymerization Reactions: It is used as an initiator in the polymerization of vinyl monomers such as styrene and butadiene.

Major Products Formed

Scientific Research Applications

1,1,3,3-Tetramethylbutyl hydroperoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethylbutyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxide group. These free radicals can initiate polymerization reactions or participate in oxidation processes. The molecular targets and pathways involved include the activation of vinyl monomers and the oxidation of organic substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetramethylbutyl hydroperoxide is unique due to its high stability and efficiency as a polymerization initiator. Its branched structure provides steric hindrance, reducing the likelihood of unwanted side reactions and decomposition .

Properties

IUPAC Name

2-hydroperoxy-2,4,4-trimethylpentane
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InChI

InChI=1S/C8H18O2/c1-7(2,3)6-8(4,5)10-9/h9H,6H2,1-5H3
Source PubChem
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InChI Key

MIRQGKQPLPBZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)OO
Source PubChem
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Molecular Formula

C8H18O2
Record name 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE
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DSSTOX Substance ID

DTXSID3064011
Record name Hydroperoxide, 1,1,3,3-tetramethylbutyl
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Molecular Weight

146.23 g/mol
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Physical Description

This liquid peroxide is heat and contamination sensitive.
Record name 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE
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CAS No.

5809-08-5
Record name 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE
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Record name 1,1,3,3-Tetramethylbutyl hydroperoxide
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Record name Hydroperoxide, 1,1,3,3-tetramethylbutyl
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Record name Hydroperoxide, 1,1,3,3-tetramethylbutyl
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Record name Hydroperoxide, 1,1,3,3-tetramethylbutyl
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Record name 1,1,3,3-tetramethylbutyl hydroperoxide
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Synthesis routes and methods

Procedure details

t-butyl hydroperoxide; cumene hydroperoxide;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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